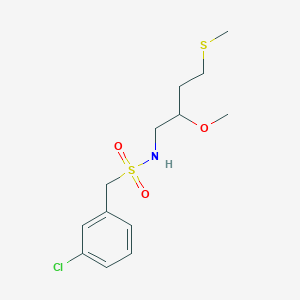
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide works by selectively inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been shown to have significant biochemical and physiological effects in cancer cells. Studies have demonstrated that 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively inhibit glutaminase activity, leading to a decrease in intracellular glutamate levels and an increase in intracellular glutamine levels. This can result in a decrease in cell proliferation and an increase in cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in cancer cells. However, one limitation is that it may not be effective in all types of cancer cells, as some cells may have alternative metabolic pathways for obtaining glutamine.
Direcciones Futuras
There are several future directions for research on 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide treatment. Additionally, further research is needed to understand the potential side effects of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide and how they can be minimized.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide involves a multi-step process that includes the reaction of 3-chlorophenyl isocyanate with 2-methoxy-4-methylsulfanylbutylamine, followed by the addition of methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been the focus of numerous scientific studies due to its potential therapeutic applications in cancer treatment. The molecule has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells and plays a key role in tumor growth and survival. By inhibiting glutaminase, 1-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide can effectively starve cancer cells of the glutamine they need to survive, leading to tumor cell death.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-18-13(6-7-19-2)9-15-20(16,17)10-11-4-3-5-12(14)8-11/h3-5,8,13,15H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYHHOOAUVNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)
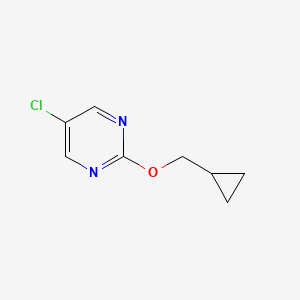
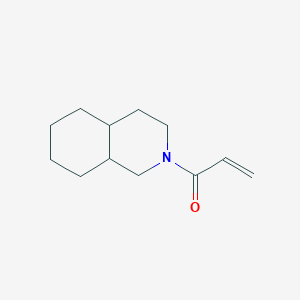

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

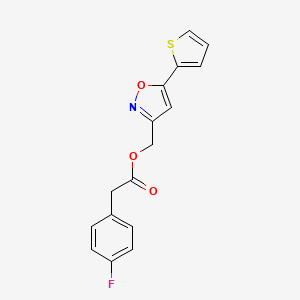
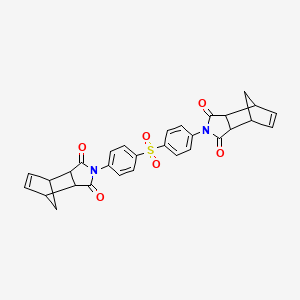
![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)
![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)
